Home > Products > Screening Compounds P80198 > Etryptamine hydrochloride
Etryptamine hydrochloride - 3460-71-7

Etryptamine hydrochloride

Catalog Number: EVT-1594908
CAS Number: 3460-71-7
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Etryptamine hydrochloride, also known as alpha-ethyltryptamine hydrochloride, is a synthetic compound classified within the tryptamine family. It is characterized by an indole structure attached to an ethylamine side chain. This compound has garnered interest for its potential pharmacological effects, particularly in relation to neurotransmitter systems and its role as a monoamine oxidase inhibitor.

Source

Etryptamine hydrochloride is synthesized from tryptophan, an essential amino acid. The primary synthetic route involves the decarboxylation of tryptophan, which can be catalyzed by various agents such as copper or through enzymatic methods using aromatic L-amino acid decarboxylase. This process converts the amino acid into etryptamine, which is subsequently converted into its hydrochloride salt form for stability and usability in research.

Classification

Etryptamine hydrochloride falls under several classifications:

  • Chemical Class: Tryptamines
  • Pharmacological Class: Monoamine oxidase inhibitors, entactogens, and stimulants.
  • Chemical Structure: It contains an indole ring fused with an ethylamine side chain, making it structurally related to other tryptamines like serotonin and dimethyltryptamine.
Synthesis Analysis

Methods

Etryptamine hydrochloride can be synthesized through multiple methods, including:

  1. Decarboxylation of Tryptophan: This method involves removing the carboxylic acid group from tryptophan using high-boiling solvents and catalysts. Copper is commonly used as a catalyst in this reaction.
  2. Alkylation of Tryptamine: Another approach involves the alkylation of tryptamine with ethyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs in organic solvents like dimethylformamide at elevated temperatures.

Technical Details

  • The decarboxylation reaction requires careful control of temperature and pH to achieve high yields.
  • Industrial production often utilizes continuous flow reactors to maintain consistency and efficiency while scaling up the synthesis.
Molecular Structure Analysis

Structure

Etryptamine hydrochloride has a molecular formula of C12H16N2C_{12}H_{16}N_{2} and a molar mass of approximately 188.27 g/mol. The compound features:

  • An indole ring system (a fused benzene and pyrrole).
  • An ethylamine side chain that contributes to its biological activity.

Data

  • IUPAC Name: 3-(2-Aminobutyl)indole
  • CAS Number: 3460-71-7
  • Melting Point: Approximately 222 to 223 °C.
Chemical Reactions Analysis

Reactions

Etryptamine hydrochloride participates in several chemical reactions:

  1. Oxidation: It can be oxidized to produce indole-3-acetaldehyde using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can yield various substituted tryptamines, often utilizing lithium aluminum hydride or sodium borohydride as reducing agents.
  3. Substitution: Etryptamine can undergo substitution reactions at the indole nitrogen or the ethylamine side chain, typically facilitated by alkyl halides or acyl chlorides under basic conditions.

Technical Details

  • Common reagents for these reactions include:
    • Oxidizing Agents: Potassium permanganate, chromium trioxide.
    • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
    • Substitution Reagents: Alkyl halides or acyl chlorides.
Mechanism of Action

Etryptamine hydrochloride primarily acts by inhibiting monoamine oxidase enzymes, which are responsible for breaking down monoamines such as serotonin, norepinephrine, and dopamine. This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their availability for receptor binding.

Process and Data

  • Etryptamine releases serotonin pre-synaptically and affects various cellular processes.
  • Studies indicate that it interacts with serotonin receptors, particularly the 5-HT2A receptor, contributing to its psychoactive effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its hydrochloride form.

Chemical Properties

  • Etryptamine hydrochloride has a log P value indicating moderate lipophilicity, allowing it to cross biological membranes effectively.
  • The compound exhibits stability under standard laboratory conditions but may degrade over prolonged exposure due to receptor desensitization.
Applications

Etryptamine hydrochloride has several scientific applications:

  1. Research in Neurotransmitter Systems: It serves as a valuable tool in studying serotonin pathways and receptor interactions.
  2. Pharmaceutical Development: Historically investigated as an antidepressant due to its monoamine oxidase inhibitory properties.
  3. Synthetic Chemistry: Used as a precursor for synthesizing other tryptamine derivatives that may have therapeutic potential.
  4. Psychoactive Substance Research: Explored for its entactogenic effects and potential use in psychopharmacology.
Historical Development and Discontinuation of Etryptamine Hydrochloride

Early Synthesis and Patent Landscape (1947–1960s)

Etryptamine hydrochloride (α-ethyltryptamine, αET, AET) was first synthesized in 1947 as a synthetic precursor to β-carbolines, marking the initial documentation of this tryptamine derivative [1] [4]. The foundational synthetic work by Snyder and Katz established the chemical pathway for this monoalkylated tryptamine structure [4]. Throughout the 1950s, significant pharmacological characterization emerged, revealing its dual mechanism of action: monoamine oxidase inhibition (MAOI) and serotonin receptor interaction [3] [4]. Researchers demonstrated αET's ability to interact with serotonin receptors in isolated tissue preparations and its MAO-inhibiting properties, which garnered pharmaceutical interest [3].

The Upjohn Company spearheaded pharmaceutical development, with Heinzelman and colleagues developing various salt forms, including the hydrochloride and acetate versions [1] [4]. Patent activity intensified during this period, with Anthony's 1970 patent (filed earlier but published later) specifically covering the individual optical isomers: S(-)-αET and R(+)-αET [3] [4]. This patent notably claimed that MAO inhibition was unrelated to the antidepressant effects—a controversial assertion given contemporary understanding [3]. The patent landscape reflected efforts to mitigate toxicity while retaining therapeutic efficacy through stereochemical separation [4].

Table 1: Key Events in Early Development of Etryptamine Hydrochloride

YearEventSignificance
1947Initial synthesis by Snyder and KatzFirst chemical description of αET
1953MAO inhibition reported (Govier et al.)Established biochemical mechanism
1955Serotonin receptor interaction (Gaddum et al.)Elucidated additional pharmacological target
1959-1960Pharmaceutical salt development (Heinzelman et al.)Enabled clinical formulation
1970Isomer patent (Anthony)Attempt to separate efficacy from toxicity

Clinical Introduction as Monase®: Rationale and Therapeutic Claims

Market approval of etryptamine acetate under the brand name Monase® occurred circa 1961 following clinical trials positioning it as a novel "psychic energizer" and antidepressant [1] [7]. The therapeutic rationale centered on its unique pharmacological profile combining MAO inhibition with serotonergic activity, distinguishing it from existing tricyclic antidepressants [1] [4]. Clinical studies involving over 5,000 patients reported antidepressant efficacy at oral doses typically ranging from 30-75 mg/day divided into multiple administrations [1] [4]. The drug was formulated as 15 mg acetate salt tablets, though the hydrochloride salt was also investigated in research contexts [1] [6] [8].

Published studies in the Journal of Psychiatry (1961 supplement) documented outcomes across various depressive states [4]. Robie (1961) reported "notable effects" in 18 outpatients at 30-40 mg/day, while higher doses (60-300 mg/day) in hospitalized schizophrenic patients produced psychomotor activation without antidepressant benefits [4]. The drug's mechanism was controversially described in patents as "unknown" despite established MAO inhibition data, with manufacturers claiming dissociation between MAO inhibition and antidepressant effects [3] [4]. This period represented a brief therapeutic experimentation phase with substituted tryptamines in depression before safety concerns emerged.

Table 2: Monase® Clinical Profile and Therapeutic Claims

ParameterReported Clinical ProfileTherapeutic Claims
Dosage Form15 mg acetate tabletsOptimized bioavailability
Therapeutic Dose Range30-75 mg/day (divided)"Psychic energizer" effects
Target PopulationOutpatients with depressionTreatment-resistant depression
Reported EffectsMood elevation, activationAntidepressant without sedation
Mechanism ClaimUndefined in patentsDistinct from MAO inhibition

Agranulocytosis Incidence and Market Withdrawal

Monase®'s market presence proved tragically brief due to emerging hematological toxicity. Within approximately one year of clinical use, multiple cases of agranulocytosis—a life-threatening depletion of granulocytic white blood cells—were documented [1] [4]. This rare but severe adverse effect manifested during prolonged administration at antidepressant dosing regimens [1]. Published reports indicated the condition resulted in several fatalities, though exact case numbers remain unclear from available literature [1] [4].

The agranulocytosis mechanism was never fully elucidated, though its occurrence during chronic dosing suggested potential immune-mediated toxicity or bone marrow suppression [4]. This safety profile contrasted sharply with the 1961 clinical reports that had primarily documented milder side effects like flushing and gastrointestinal distress [1]. Regulatory response was swift: Upjohn voluntarily withdrew Monase® from global markets by 1962, terminating what had appeared as a promising antidepressant alternative [1] [7]. The withdrawal exemplified the critical importance of post-marketing surveillance, particularly for psychotropic agents with novel mechanisms [4].

Emergence in Illicit Markets: 1980s Resurgence and Regulatory Responses

Following nearly two decades of obscurity, etryptamine resurfaced in the mid-1980s as an unregulated psychoactive substance [1] [3]. German toxicology reports (Daldrup et al., 1986) documented its appearance as "Love Pearls" or "ET" in European underground markets [3]. Concurrently, U.S. law enforcement identified αET in clandestine laboratories (1986), where it was sometimes misrepresented as MDMA-like entactogen [1] [3] [4]. This resurgence coincided with emerging scientific recognition of its entactogenic properties at higher doses (100-160 mg) than those used clinically [1] [4].

Recreational use fatalities were reported, including one unconfirmed case involving approximately 700 mg ingestion [1] [4]. These incidents prompted rapid regulatory containment: The U.S. Drug Enforcement Administration (DEA) enacted emergency scheduling in 1993 under the Controlled Substances Act, citing structural similarity to hallucinogenic tryptamines like α-methyltryptamine and N,N-dimethyltryptamine [1] [3]. Permanent Schedule I status followed in 1994, establishing etryptamine and its salts as substances with "no currently accepted medical use and a high potential for abuse" [1] [7]. This regulatory action effectively terminated legal human administration while enabling prosecution of unauthorized distribution [1].

Table 3: Illicit Market Emergence and Regulatory Timeline

YearEventJurisdiction
1986First illicit samples identified (as "Love Pearls")Germany
1986Clandestine laboratory seizure ("Trip", "ET")United States
1993Emergency SchedulingUnited States
1994Permanent Schedule I ClassificationUnited States
Post-1994Inclusion in international control systemsGlobal

Properties

CAS Number

3460-71-7

Product Name

Etryptamine hydrochloride

IUPAC Name

1-(1H-indol-3-yl)butan-2-amine;hydrochloride

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

InChI

InChI=1S/C12H16N2.ClH/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12;/h3-6,8,10,14H,2,7,13H2,1H3;1H

InChI Key

MKCOVEABRYHUEN-UHFFFAOYSA-N

SMILES

CCC(CC1=CNC2=CC=CC=C21)N.Cl

Synonyms

2-ethyltryptamine
3-(2-aminobutylindole)
alpha-ethyltryptamine
etryptamine
etryptamine acetate, (+-)-isomer of etryptamine
etryptamine hydrochloride
etryptamine monoacetate
etryptamine monoacetate, (+)-isomer
etryptamine monoacetate, (+-)-isomer
etryptamine monoacetate, (-)-isomer
etryptamine, (+)-isome

Canonical SMILES

CCC(CC1=CNC2=CC=CC=C21)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.